molecular formula C14H19BrN2O B4611225 N-(2-bromophenyl)-2-ethylpiperidine-1-carboxamide

N-(2-bromophenyl)-2-ethylpiperidine-1-carboxamide

Cat. No.: B4611225
M. Wt: 311.22 g/mol
InChI Key: GSKYUTGFWBIGNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-bromophenyl)-2-ethylpiperidine-1-carboxamide is a chemical compound with a molecular formula of C13H18BrNO. This compound is characterized by the presence of a bromophenyl group attached to a piperidine ring, which is further substituted with an ethyl group and a carboxamide functional group. The unique structure of this compound makes it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromophenyl)-2-ethylpiperidine-1-carboxamide typically involves the reaction of 2-bromobenzoyl chloride with 2-ethylpiperidine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product. The reaction can be represented as follows:

2-bromobenzoyl chloride+2-ethylpiperidinetriethylamine, dichloromethaneThis compound\text{2-bromobenzoyl chloride} + \text{2-ethylpiperidine} \xrightarrow{\text{triethylamine, dichloromethane}} \text{this compound} 2-bromobenzoyl chloride+2-ethylpiperidinetriethylamine, dichloromethane​this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and minimize by-products. Continuous flow reactors and automated synthesis systems are often employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2-bromophenyl)-2-ethylpiperidine-1-carboxamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation Reactions: The piperidine ring can be oxidized to form corresponding N-oxides.

    Reduction Reactions: The carboxamide group can be reduced to form amines.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or borane-tetrahydrofuran complex (BH3-THF) are used.

Major Products

    Substitution: Formation of substituted phenyl derivatives.

    Oxidation: Formation of N-oxides.

    Reduction: Formation of primary or secondary amines.

Scientific Research Applications

N-(2-bromophenyl)-2-ethylpiperidine-1-carboxamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-bromophenyl)-2-ethylpiperidine-1-carboxamide involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the piperidine ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-bromophenyl)-2-methylpiperidine-1-carboxamide
  • N-(2-chlorophenyl)-2-ethylpiperidine-1-carboxamide
  • N-(2-bromophenyl)-2-ethylpyrrolidine-1-carboxamide

Uniqueness

N-(2-bromophenyl)-2-ethylpiperidine-1-carboxamide is unique due to the presence of both the bromophenyl and ethylpiperidine moieties, which confer distinct chemical and biological properties. The bromine atom enhances its reactivity in substitution reactions, while the ethyl group increases its lipophilicity, potentially improving its interaction with biological membranes.

Properties

IUPAC Name

N-(2-bromophenyl)-2-ethylpiperidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BrN2O/c1-2-11-7-5-6-10-17(11)14(18)16-13-9-4-3-8-12(13)15/h3-4,8-9,11H,2,5-7,10H2,1H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSKYUTGFWBIGNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1C(=O)NC2=CC=CC=C2Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-bromophenyl)-2-ethylpiperidine-1-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(2-bromophenyl)-2-ethylpiperidine-1-carboxamide
Reactant of Route 3
Reactant of Route 3
N-(2-bromophenyl)-2-ethylpiperidine-1-carboxamide
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
N-(2-bromophenyl)-2-ethylpiperidine-1-carboxamide
Reactant of Route 5
N-(2-bromophenyl)-2-ethylpiperidine-1-carboxamide
Reactant of Route 6
Reactant of Route 6
N-(2-bromophenyl)-2-ethylpiperidine-1-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.